2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid
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Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid is a chemical compound with the molecular formula C8H6N2O4S2 and a molecular weight of 258.28 g/mol It is characterized by the presence of a benzothiadiazole ring system, which is a fused heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonation and subsequent acylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties .
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The benzothiadiazole ring system can also participate in electron transfer processes, making it useful in redox reactions and as a component in electronic materials .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): This compound is similar in structure but contains boronic acid groups instead of the sulfonyl and acetic acid moieties.
4-Amino-2,1,3-benzothiadiazole: This derivative has an amino group at the 4-position, which significantly alters its reactivity and applications.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid is unique due to the presence of both a sulfonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S2/c11-7(12)4-16(13,14)6-3-1-2-5-8(6)10-15-9-5/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUCOZVHYMKRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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